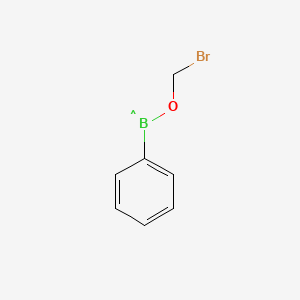
(Bromomethoxy)(phenyl)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bromomethoxy)(phenyl)boranyl is an organoboron compound that features a boron atom bonded to a bromomethoxy group and a phenyl group. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The unique properties of boron, such as its ability to form stable covalent bonds with carbon and other elements, make these compounds valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethoxy)(phenyl)boranyl typically involves the reaction of phenylboronic acid with bromomethanol under specific conditions. One common method includes the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(Bromomethoxy)(phenyl)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the bromomethoxy group to a methoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia or thiols can be used under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Bromomethoxy)(phenyl)boranyl has several applications in scientific research:
Biology: Organoboron compounds are being explored for their potential in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Mécanisme D'action
The mechanism of action of (Bromomethoxy)(phenyl)boranyl involves its ability to form stable covalent bonds with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in cross-coupling reactions, where the boron atom facilitates the formation of new carbon-carbon bonds. The bromomethoxy group can also participate in substitution reactions, further expanding the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the bromomethoxy group.
(Methoxy)(phenyl)boranyl: Similar but with a methoxy group instead of a bromomethoxy group.
(Bromo)(phenyl)boranyl: Similar but lacks the methoxy group.
Uniqueness
(Bromomethoxy)(phenyl)boranyl is unique due to the presence of both a bromine atom and a methoxy group, which provides a combination of reactivity and stability not found in the other similar compounds. This dual functionality allows for a wider range of chemical transformations and applications.
Propriétés
Numéro CAS |
63683-55-6 |
|---|---|
Formule moléculaire |
C7H7BBrO |
Poids moléculaire |
197.85 g/mol |
InChI |
InChI=1S/C7H7BBrO/c9-6-10-8-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
XJZGQFIEQZOCED-UHFFFAOYSA-N |
SMILES canonique |
[B](C1=CC=CC=C1)OCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



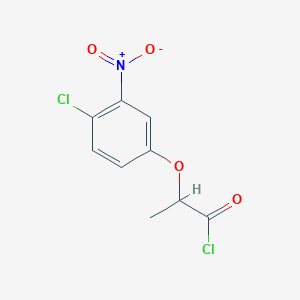
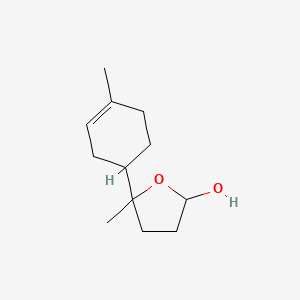
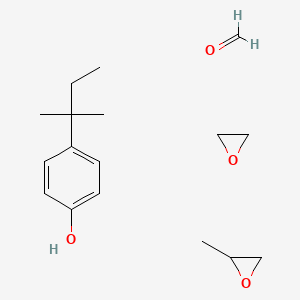

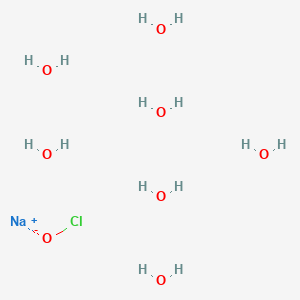

![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)

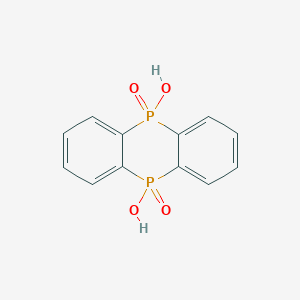

![3-[3-(2,6-Dimethylheptyl)oxiran-2-YL]but-2-enoic acid](/img/structure/B14509796.png)
![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
